molecular formula C9H10FN3O3 B1671191 Elvucitabine CAS No. 181785-84-2

Elvucitabine

Cat. No.: B1671191
CAS No.: 181785-84-2
M. Wt: 227.19 g/mol
InChI Key: HSBKFSPNDWWPSL-VDTYLAMSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Elvucitabine (chemical name: L-β-2',3'-didehydro-2',3'-dideoxy-5-fluorodeoxyguanosine) is an L-configuration cytidine nucleoside analog developed as a reverse transcriptase inhibitor (NRTI) for treating HIV and hepatitis B virus (HBV) infections . It is phosphorylated intracellularly to its active triphosphate metabolite, which competes with natural nucleotides for incorporation into viral DNA, leading to chain termination . This compound has a plasma half-life of ~100 hours, enabling infrequent dosing . It reached Phase II clinical trials (NCT00675844) but faced challenges such as bone marrow suppression at higher doses (50–100 mg/day) .

Properties

IUPAC Name

4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15)/t5-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBKFSPNDWWPSL-VDTYLAMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(OC1CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@H](O[C@H]1CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171185
Record name Elvucitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181785-84-2
Record name Elvucitabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181785-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elvucitabine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181785842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elvucitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06236
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Elvucitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELVUCITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M09BUF90C0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Reactions Analysis

Types of Reactions: Elvucitabine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in this compound.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the this compound molecule .

Scientific Research Applications

Clinical Trials and Efficacy

Elvucitabine has demonstrated significant antiviral activity in various studies:

  • In a Phase II double-blind study , this compound was administered as monotherapy to HIV-positive participants. Results indicated a substantial reduction in HIV RNA levels over seven days, with sustained effects observed even after treatment cessation due to its long half-life of approximately 100 hours .
  • A study reported that this compound showed 5- to 10-fold improved in vitro antiviral activity against wild-type HIV isolates compared to lamivudine, with an IC50 value around 1 ng/mL in peripheral blood mononuclear cells .
  • Additionally, this compound displayed potential efficacy against nucleoside-resistant viral strains, particularly those resistant to zidovudine and tenofovir, indicating its utility in treating patients with resistant HIV strains .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized by studies that highlight its absorption and distribution:

  • This compound exhibits a prolonged half-life, allowing for less frequent dosing compared to other antiretroviral agents. This characteristic may enhance patient compliance and reduce the risk of resistance development .
  • Studies have shown that this compound remains detectable in plasma and peripheral blood mononuclear cells for an extended period post-administration, which supports its potential as a long-acting therapeutic option .

Applications in Hepatitis B Treatment

This compound is also being investigated for its efficacy against HBV:

  • It has been noted for its antiviral activity against HBV in vitro, making it a candidate for further clinical exploration in chronic hepatitis B treatment protocols .
  • The compound's mechanism as a reverse transcriptase inhibitor suggests it could similarly disrupt HBV replication processes, akin to its action against HIV .

Summary of Clinical Findings

Study TypePopulationInterventionKey Findings
Phase II StudyHIV-positive individualsThis compound monotherapySignificant reduction in HIV RNA levels; long half-life supports sustained effects
Pharmacokinetic AnalysisHealthy volunteersMultiple dosing regimensProlonged half-life (~100 hours); effective against resistant strains
In Vitro StudiesVarious HIV isolatesThis compound vs. Lamivudine5-10 fold improved efficacy against wild-type strains; effective against nucleoside-resistant strains

Conclusion and Future Directions

This compound shows promise as an effective antiviral agent against both HIV and HBV. Its favorable pharmacokinetic properties and potent antiviral activity warrant further investigation through larger clinical trials to establish optimal dosing regimens and combination therapies with other antiretroviral agents.

Future research should focus on:

  • Long-term safety and efficacy studies.
  • Investigating combination therapies involving this compound to enhance treatment outcomes.
  • Exploring the drug's potential role in managing drug-resistant viral infections.

Mechanism of Action

Elvucitabine exerts its effects by inhibiting the activity of the viral enzyme reverse transcriptase. This enzyme is responsible for converting viral RNA into DNA, a critical step in the replication cycle of HIV. By inhibiting reverse transcriptase, this compound prevents the synthesis of new viral DNA, thereby blocking the replication of the virus . The molecular targets of this compound include the reverse transcriptase enzyme and the viral RNA .

Comparison with Similar Compounds

Pharmacokinetic and Pharmacodynamic Profiles

Elvucitabine’s key differentiator is its extended plasma half-life (~100 hours), which is 10-fold longer than emtricitabine (3.5–5 hours) and zidovudine (1.1 hours) . In a Phase II trial, this compound achieved viral load reductions comparable to lamivudine (3TC) in treatment-naïve HIV patients, with similar safety profiles .

Table 1: Pharmacokinetic Comparison of this compound and Other NRTIs

Compound Plasma Half-Life (h) EC50 (HIV, µM) Resistance Profile Clinical Stage
This compound ~100 0.15 Active against M184V, K65R, TAMs* Phase II (paused)
Lamivudine (3TC) 3.5–5 0.1–0.5 High resistance (M184V) Approved
Emtricitabine (FTC) 3.5–5 0.01–0.05 Susceptible to M184V Approved
Tenofovir (TFV) 17 0.005–0.02 Low resistance (K65R) Approved
Stavudine (d4T) 1.1 0.009 Cross-resistance with zidovudine Approved (discontinued)

*TAMs: Thymidine analog mutations (e.g., D67N, K70R). Sources: .

Resistance Profiles

This compound retains activity against common NRTI-resistant HIV strains, including those with M184V, K65R, and thymidine analog mutations (TAMs) . In vitro studies showed 5–10-fold higher potency than lamivudine against zidovudine- and tenofovir-resistant isolates . This contrasts with lamivudine, which rapidly selects for M184V mutations, rendering it ineffective .

Biological Activity

Elvucitabine, also known as β-l-Fd4C, is an investigational nucleoside reverse transcriptase inhibitor (NRTI) primarily studied for its antiviral activity against human immunodeficiency virus (HIV) and chronic hepatitis B virus (HBV). This compound has shown promising results in preclinical and clinical studies, demonstrating superior efficacy compared to existing treatments.

Antiviral Efficacy

This compound exhibits potent antiviral activity against wild-type HIV isolates, with a 50% inhibitory concentration (IC50) of approximately 1 ng/ml in peripheral blood mononuclear cells (PBMCs) . Its efficacy extends to nucleoside-resistant viral isolates, particularly those resistant to zidovudine and tenofovir. The compound's mechanism involves intracellular metabolism into active triphosphate forms, which inhibit viral replication by competing with natural nucleotides for incorporation into viral DNA .

Comparative Activity Against Other NRTIs

In comparative studies, this compound has been shown to have 5- to 10-fold improved in vitro antiviral activity against HIV compared to lamivudine. This enhanced potency is particularly notable in the context of drug-resistant strains .

Pharmacokinetics

This compound demonstrates a long half-life of approximately 100 hours, allowing for flexible dosing regimens. In a study involving HIV-infected subjects, different dosing schedules (daily and every other day) were evaluated. The pharmacokinetic behavior was best described by a two-compartment model, indicating variability in bioavailability among subjects .

Key Pharmacokinetic Parameters

ParameterValue
Half-life~100 hours
Bioavailability~50% in animal models
MetabolismIntracellular conversion to active metabolites
CYP Enzyme InteractionNot metabolized by CYP enzymes

Safety Profile

While this compound has demonstrated significant antiviral efficacy, safety concerns have been noted. High doses have been associated with reversible leucopenia and neutropenia. However, pharmacokinetic/pharmacodynamic modeling suggests that lower daily doses can be effective while minimizing toxicity .

Phase I Clinical Trials

In a Phase I clinical trial involving 24 HIV-infected subjects, this compound was administered at doses of 5 mg, 10 mg daily, or 20 mg every other day. The study aimed to assess the pharmacokinetics and safety profile of this compound in conjunction with lopinavir-ritonavir . Results indicated that higher doses were associated with increased toxicity but that lower doses maintained antiviral efficacy.

Anti-HBV Activity

This compound has also been investigated for its anti-HBV properties. Studies indicate that it significantly inhibits HBV replication and secretion of viral antigens . Its activity against HBV positions it as a potential candidate for treating chronic hepatitis B alongside its applications in HIV therapy.

Q & A

Q. What is the mechanism of action of Elvucitabine, and how does its phosphorylation pathway influence antiviral activity?

this compound is metabolized intracellularly to its active 5'-triphosphate form, which competitively inhibits HIV reverse transcriptase (RT) by acting as a chain terminator during viral DNA synthesis. Researchers should validate phosphorylation efficiency using radiolabeled assays or mass spectrometry in primary lymphocytes or monocyte-derived macrophages to correlate metabolite levels with antiviral activity .

Q. What synthetic methodologies are employed to optimize this compound’s stereoselective synthesis, and how are key intermediates characterized?

this compound’s synthesis involves stereoselective glycosylation (e.g., TMSOTf-catalyzed coupling) and deprotection steps. Key intermediates (e.g., β-L-FD4C) are isolated via silica gel chromatography and characterized using 1^1H/13^{13}C NMR, HPLC, and X-ray crystallography. Chen et al. improved yield (84% α-selectivity) via phenylselenylation and DIBAL-H reduction .

Table 1: Key Reaction Conditions in this compound Synthesis

StepReagents/ConditionsSelectivity/Yield
GlycosylationTMSOTf, silylated 5-fluorocytosine2:1 (α:β)
PhenylselenylationN-(Phenylseleno)phthalimide>40:1 (α:β)
ReductionDIBAL-H in toluene87% yield

Q. How does this compound’s L-nucleoside configuration confer advantages over D-analogs like lamivudine?

The L-configuration reduces host DNA polymerase incorporation, minimizing off-target toxicity. Comparative studies in MT-4 cells show this compound’s EC50_{50} of 0.02 µM against HIV-1 versus lamivudine’s 0.1 µM, attributed to prolonged intracellular triphosphate half-life (20 vs. 10 hours) .

Advanced Research Questions

Q. How can researchers resolve contradictions between preclinical efficacy and clinical trial outcomes for this compound?

Discrepancies may arise from pharmacokinetic variability or viral resistance mutations (e.g., M184V). To address this:

  • Perform in vitro resistance selection experiments under subtherapeutic drug pressure.
  • Use population sequencing to identify RT mutations in non-responders (NCT00675844 data).
  • Compare intracellular triphosphate levels in human trials vs. cell models using LC-MS/MS .

Q. What experimental design principles apply when testing this compound in combination therapies for HBV/HIV coinfection?

  • Synergy Assessment : Use the Chou-Talalay method to calculate combination indices (CI) in HepG2.2.15 cells.
  • Resistance Profiling : Co-administer with tenofovir and monitor for RT codon 65/74 mutations via pyrosequencing.
  • Animal Models : Evaluate liver-to-plasma ratios in humanized mice to assess tissue penetration .

Q. How should researchers design a Phase II clinical trial (NCT00675844) to balance efficacy endpoints and safety thresholds?

  • Participant Selection : Include ART-naïve patients with HIV RNA >10,000 copies/mL and CD4+ <350 cells/mm3^3. Exclude those with pre-existing M184V mutations.
  • Dose Escalation : Use a 3+3 design starting at 0.1 mg/kg, monitoring for mitochondrial toxicity (lactate/pyruvate ratios).
  • Endpoint Analysis : Apply ANCOVA to compare viral load reductions (log10_{10} change) vs. placebo at 48 weeks .

Q. What methodologies ensure reproducibility in this compound’s antiviral activity assays?

  • Standardized Cell Lines : Use WHO-certified MT-4 or PBMCs from ≥3 donors.
  • Data Transparency : Deposit raw flow cytometry data (FACS files) in repositories like Zenodo with DOI links.
  • Replication Studies : Cross-validate EC50_{50} values in independent labs using blinded compound aliquots .

Q. How can structural modifications address this compound’s metabolic instability in hepatic tissue?

  • Prodrug Design : Synthesize phosphoramidate derivatives (e.g., ProTide) to enhance liver-targeted delivery.
  • Stability Assays : Incubate derivatives in human hepatocyte S9 fractions and quantify degradation via UPLC-QTOF.
  • Crystallography : Resolve RT-binding conformations to guide C3’-OH substitution without losing potency .

Methodological Considerations

  • Ethical Compliance : For clinical trials, obtain IRB approval (per 45 CFR 46) and document informed consent processes, including literacy-adapted materials for low-resource settings .
  • Data Contradictions : Apply causal inference models (e.g., Bayesian networks) to distinguish assay variability from true biological discordance .
  • Literature Review : Use SciFinder to track this compound’s 132 citations (1998–2024), prioritizing primary patents (WO1998054130) and Phase II results in Antimicrobial Agents and Chemotherapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elvucitabine
Reactant of Route 2
Elvucitabine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.